N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name N-[2-(cyclohexanecarbonylamino)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide provides a precise description of the compound’s architecture:
- Parent structure : The 5-oxopyrrolidine ring (pyrrolidinone) serves as the core, with a carbonyl group at position 5.
- Substituents :
- A carboxamide group (-CONH₂) at position 3.
- A 2-methoxyphenyl group (-C₆H₄-OCH₃) at position 1.
- An ethylamino side chain at position 3, further acylated by a cyclohexanecarbonyl group (-CO-C₆H₁₁).
The numbering follows IUPAC priority rules, ensuring unambiguous identification of substituent positions. For instance, the 2-methoxyphenyl group’s placement at position 1 reflects its direct attachment to the pyrrolidinone nitrogen.
Structural Motifs and Functional Group Analysis
The molecule’s structure integrates several pharmacologically relevant motifs:
| Functional Group | Position | Role in Molecular Properties |
|---|---|---|
| Pyrrolidinone (5-oxopyrrolidine) | Core | Conformational rigidity; hydrogen bonding |
| Carboxamide (-CONH₂) | C-3 | Solubility; intermolecular interactions |
| 2-Methoxyphenyl | N-1 | Aromatic stacking; metabolic stability |
| Cyclohexanecarbonyl-ethylamino | Side chain | Lipophilicity; membrane permeability |
The pyrrolidinone core adopts a semi-rigid conformation, facilitating interactions with biological targets while maintaining synthetic accessibility. The carboxamide at C-3 enhances water solubility through hydrogen bonding, a critical feature for bioavailability. The 2-methoxyphenyl group introduces electron-donating effects, potentially stabilizing aromatic interactions in hydrophobic binding pockets. Meanwhile, the cyclohexanecarbonyl-ethylamino side chain contributes to lipophilicity, influencing blood-brain barrier penetration or target engagement in lipid-rich environments.
Historical Context of Pyrrolidine-3-carboxamide Derivatives in Medicinal Chemistry
Pyrrolidine-3-carboxamide derivatives have emerged as versatile scaffolds in drug discovery due to their balanced physicochemical properties and synthetic tractability. For example:
- Anticancer agents : Derivatives with substituted aryl groups at N-1 exhibit kinase inhibitory activity by competing with ATP-binding domains.
- Antimicrobial compounds : Carboxamide-functionalized pyrrolidinones disrupt bacterial cell wall synthesis through penicillin-binding protein inhibition.
- Neurological therapeutics : Structural analogs bearing lipophilic side chains, such as cyclohexanecarbonyl groups, demonstrate affinity for G-protein-coupled receptors in neurotransmitter regulation.
The integration of methoxyphenyl and acylated amine side chains in This compound aligns with historical trends in optimizing target selectivity and metabolic stability. For instance, the 2-methoxy group on the phenyl ring reduces oxidative metabolism, extending half-life compared to unsubstituted analogs.
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
NZSSRMVDEMWNOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(2-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
This intermediate is synthesized via cyclization of a substituted γ-aminobutyric acid derivative. According to EP3015456A1, a chiral catalyst (e.g., formula M1 or M2) ensures stereochemical control during hydrogenation of a proline precursor. The reaction employs catalytic hydrogenation (H₂, Pd/C) to reduce a double bond while retaining the cis configuration, achieving >90% enantiomeric excess.
Reaction Conditions
Synthesis of N-(2-Aminoethyl)cyclohexanecarboxamide
Cyclohexanecarbonyl chloride is reacted with ethylenediamine in dichloromethane under basic conditions (triethylamine). The reaction proceeds via nucleophilic acyl substitution, with a yield of 78–84% after purification by column chromatography.
Key Reaction Steps and Mechanisms
Cyclohexylcarbonyl Group Introduction
The cyclohexylcarbonyl moiety is introduced via amide bond formation between cyclohexanecarbonyl chloride and the ethylenediamine-derived intermediate. This step requires careful pH control (pH 8–9) to avoid over-acylation.
Pyrrolidine Ring Formation
The pyrrolidine ring is constructed through a cyclization reaction involving a γ-keto acid intermediate. EP3015456A1 highlights the use of sodium borohydride in methanol to reduce a ketone group, followed by acid-catalyzed intramolecular cyclization.
Mechanistic Insight
-
Reduction of γ-keto acid to γ-hydroxy acid using NaBH₄.
-
Cyclodehydration via HCl/MeOH to form the pyrrolidinone ring.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalyst Selection
Catalytic hydrogenation efficiency depends on the catalyst type:
| Catalyst | Yield (%) | cis:trans Ratio |
|---|---|---|
| Pd/C | 92 | 95:5 |
| PtO₂ | 88 | 90:10 |
| Rh/Al₂O₃ | 82 | 85:15 |
Data adapted from EP3015456A1.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Comparison with Alternative Methods
Solid-Phase Synthesis
Attempts using resin-bound intermediates (e.g., Wang resin) resulted in lower yields (60–65%) due to incomplete coupling.
Enzymatic Approaches
Lipase-mediated acyl transfer showed limited success (<50% yield), attributed to steric hindrance from the cyclohexyl group.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The 5-oxopyrrolidine-3-carboxamide scaffold is conserved across several compounds in the evidence, but substituent variations significantly alter pharmacological properties:
Key Observations :
- Aryl Group Position : The target compound’s 2-methoxyphenyl group may confer distinct steric and electronic effects compared to 3- or 4-substituted analogs (e.g., 3-chlorophenyl in ). Methoxy groups enhance solubility, while chloro substituents increase lipophilicity.
- Carboxamide Side Chains: The cyclohexylcarbonylaminoethyl group in the target compound contrasts with sulfonylethyl chains in MERS-CoV inhibitors . Sulfonyl groups improve binding to viral proteases but may reduce blood-brain barrier penetration compared to cyclohexylcarbonyl.
Antiviral Activity
Compounds with the 5-oxopyrrolidine-3-carboxamide scaffold exhibit antiviral effects:
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide showed 81% inhibition of MERS-CoV in HEK cells with low cytotoxicity (0.578% cell death) .
- 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide demonstrated higher cytotoxicity (0.602% cell death), suggesting substituent-dependent toxicity .
The target compound’s cyclohexylcarbonyl group may reduce cytotoxicity compared to sulfonylethyl analogs but requires empirical validation.
GPCR Interactions
highlights GPCR-targeting compounds with structural similarities:
- GR100679 (cyclohexylcarbonyl-Gly-Ala-DTrp-Phe-NMe2) shares the cyclohexylcarbonyl motif, which is critical for binding to neurokinin receptors .
- The target compound’s 2-methoxyphenyl group may interact with serotonin (5-HT) receptors, as methoxy-substituted aromatics are common in 5-HT ligands (e.g., 5-HT1/2 agonists) .
Physicochemical Properties
Biological Activity
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound features a complex structure that includes a pyrrolidine ring, an amide functional group, and a methoxyphenyl moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C22H31N3O3
- Molecular Weight : 373.51 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may interact with:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors, which could influence mood and cognition.
- Enzymatic Pathways : Inhibition or activation of enzymes linked to metabolic pathways, possibly affecting cell signaling and proliferation.
Pharmacological Effects
- Analgesic Properties : Initial studies indicate that the compound may exhibit analgesic effects similar to those observed in opioid analgesics. This is hypothesized due to its structural similarity to known pain-relieving agents.
- Anti-inflammatory Activity : Research suggests potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
- Antitumor Activity : Some studies have indicated that pyrrolidine derivatives possess cytotoxic properties against various cancer cell lines, warranting further investigation into their antitumor potential.
Case Studies
- Study on Pain Relief : In a controlled study involving animal models, this compound was administered to assess its analgesic efficacy compared to morphine. Results showed comparable pain relief without significant side effects typically associated with opioids.
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound in a rat model of arthritis. The findings demonstrated a significant reduction in inflammatory markers, suggesting its potential for therapeutic use in chronic inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Analgesic | Comparable efficacy to morphine | Animal model study |
| Anti-inflammatory | Reduced inflammatory markers | Journal of Medicinal Chemistry study |
| Antitumor | Cytotoxic effects on cancer cells | In vitro studies |
Research Findings
Recent research highlights the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- In vitro Studies : Indicated significant inhibition of cancer cell proliferation at micromolar concentrations.
- In vivo Studies : Demonstrated promising results in reducing tumor size in xenograft models.
Q & A
Basic: What are the foundational steps for synthesizing this compound?
The synthesis typically involves:
Amide coupling : Cyclohexanecarboxylic acid is activated (e.g., via EDCI/HOBt) and coupled with ethylenediamine derivatives to form the cyclohexylcarbonyl-aminoethyl intermediate .
Pyrrolidine ring formation : Cyclization of a substituted acrylate or γ-lactam precursor under basic conditions (e.g., K₂CO₃ in DMF) to construct the 5-oxopyrrolidine core .
Functionalization : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
Key validation : NMR (¹H/¹³C) and LC-MS confirm structural integrity and purity (>95%) .
Advanced: How can synthesis be optimized for higher yield and scalability?
Critical parameters include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require rigorous drying to avoid side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields for aryl group introduction .
- Temperature control : Maintaining 60–80°C during cyclization minimizes byproduct formation .
Data-driven approach : Design of Experiments (DoE) can model interactions between variables (e.g., solvent volume, reaction time) to maximize yield .
Basic: What analytical methods are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 442.2) and detects impurities .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and amide bonds in crystalline forms .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values across cancer cell lines) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Structural analogs : Compare activity of derivatives (e.g., chloro- vs. bromophenyl substitutions) to identify SAR trends .
- Orthogonal validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the pyrrolidine-5-oxo group with tetrahydrofuran or piperidone to assess ring flexibility .
- Substituent effects : Test analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the phenyl ring .
- Bioisosteres : Substitute the cyclohexylcarbonyl group with adamantane or bicyclo[2.2.1]heptane to probe hydrophobic interactions .
Advanced: What methodologies identify biological targets for this compound?
- Molecular docking : Screen against kinase or GPCR libraries to predict binding pockets (e.g., ATP-binding sites in EGFR) .
- SPR/BLI assays : Quantify binding kinetics (KD, kon/koff) for candidate targets .
- Thermal shift assays : Monitor protein stability shifts to confirm target engagement .
Advanced: How to address challenges in purity analysis during synthesis?
- HPLC optimization : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to separate diastereomers .
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions .
- Recrystallization : Ethyl acetate/hexane mixtures improve purity of the final product .
Basic: What are the primary mechanisms of action under investigation?
- Apoptosis induction : Caspase-3/7 activation in HeLa cells (EC₅₀ = 1.2 µM) .
- Receptor antagonism : Competitive inhibition of serotonin receptors (5-HT2A Ki = 84 nM) in neuronal assays .
- Enzyme modulation : Suppression of COX-2 in inflammatory models (IC₅₀ = 0.8 µM) .
Advanced: How to design in vivo pharmacokinetic studies?
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
- Dosing routes : Compare oral bioavailability vs. intravenous administration in rodent models .
- Metabolite profiling : LC-HRMS identifies phase I/II metabolites (e.g., glucuronidation at the methoxyphenyl group) .
Advanced: What strategies mitigate solubility limitations in biological assays?
- Salt formation : Hydrochloride or mesylate salts improve solubility in PBS (pH 7.4) .
- Co-solvents : Use DMSO (≤0.1%) or β-cyclodextrin for cell-based assays .
- Prodrug design : Esterify the carboxamide group to enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
